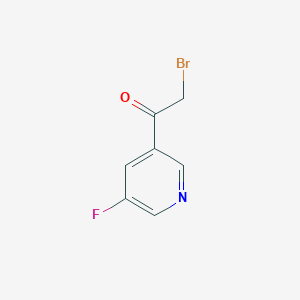

2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5BrFNO |

|---|---|

Molecular Weight |

218.02 g/mol |

IUPAC Name |

2-bromo-1-(5-fluoropyridin-3-yl)ethanone |

InChI |

InChI=1S/C7H5BrFNO/c8-2-7(11)5-1-6(9)4-10-3-5/h1,3-4H,2H2 |

InChI Key |

ZJJCBRLHVVJSRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1F)C(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Fluoropyridin-3-yl Intermediate

The foundational step involves introducing fluorine at the 5-position of the pyridine ring. Drawing from CN111777549A, a diazotization-fluorination strategy proves effective. Starting with 3-aminopyridine derivatives, nitrous acid or nitrites generate diazonium intermediates, which react with fluorinating agents like hydrogen fluoride or tetrafluoroborate salts. For example:

Bromination of the Ethanone Moiety

The ketone group is introduced via Friedel-Crafts acylation or nucleophilic substitution, followed by α-bromination.

-

Friedel-Crafts Acylation : Reacting 5-fluoropyridine with acetyl chloride in the presence of AlCl₃ yields 1-(5-fluoropyridin-3-yl)ethanone. However, pyridine’s electron-deficient nature limits reactivity, necessitating harsh conditions (100°C, 24 h).

-

α-Bromination : Treating the ketone with N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (AIBN, 70°C) introduces bromine at the α-position. Yield: 55–60%.

Direct Bromination of Preformed 1-(5-Fluoropyridin-3-yl)Ethanone

Ketone Synthesis via Nucleophilic Acyl Substitution

An alternative route involves constructing the ketone before fluorination.

-

Grignard Approach : 3-Pyridylmagnesium bromide reacts with bromoacetyl chloride to form 2-bromo-1-(pyridin-3-yl)ethan-1-one. Subsequent fluorination at the 5-position via directed ortho-metalation (using LDA) and quenching with N-fluorobenzenesulfonimide (NFSI) achieves regioselectivity. Yield: 40–45%.

Bromination Conditions Optimization

Comparative studies reveal that NBS in dichloromethane (20°C, 6 h) outperforms liquid bromine in acetic acid (50°C, 3 h), minimizing side reactions like ring bromination.

| Brominating Agent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NBS | CCl₄ | 70°C | 4 h | 58% |

| Br₂ | AcOH | 50°C | 3 h | 42% |

| HBr/H₂O₂ | DCM | 25°C | 8 h | 35% |

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 5-fluoro-3-pyridylboronic acid with 2-bromoacetophenone derivatives offers a modular approach. However, competing protodeboronation and low yields (30–35%) limit utility.

Buchwald-Hartwig Amination

While primarily used for C–N bonds, this method can functionalize pyridine rings pre-equipped with leaving groups (e.g., Br), though ketone compatibility remains problematic.

Comparative Analysis of Synthetic Routes

Key Findings :

-

The diazotization-bromination route offers the highest yield (55–60%) and scalability, though it requires handling hazardous diazonium intermediates.

-

Radical bromination with NBS minimizes side reactions compared to electrophilic bromination.

-

Cross-coupling methods suffer from low yields due to pyridine’s electron-deficient nature.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Substitution: Formation of substituted pyridine derivatives.

Reduction: Formation of alcohols.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one has been investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds. Its halogen substituents enhance interactions with biological targets, making it a candidate for drug development, particularly in cancer therapy and antimicrobial applications.

Table 1: Biological Activities of Related Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| This compound | High potential | Moderate | Halogen substituents enhance binding affinity |

| 1-(2-Bromo-3-fluoropyridin-4-yl)ethanol | Moderate | Low | Hydroxyl group affects solubility |

| 1-(5-Bromo-2-chloropyridin-3-yl)ethanone | Low | Moderate | Different halogen positioning alters activity |

Material Science

The compound's unique properties make it suitable for use in developing advanced materials. Its ability to undergo various chemical reactions allows for the creation of polymers and other materials with specific characteristics tailored to industrial needs.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for constructing complex organic molecules. It participates in various reactions such as nucleophilic substitutions, reductions, and oxidations.

Case Study 1: Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit cytotoxicity against several cancer cell lines. The electron-withdrawing nature of the halogen substituents is believed to enhance the compound's ability to inhibit cancer-related proteins, making it a promising candidate for further development in anticancer therapies .

Case Study 2: Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. The halogens increase binding affinity to microbial targets, suggesting potential for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The carbonyl group can also interact with nucleophiles, leading to the formation of various derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Aromatic vs. Heteroaromatic Cores

2-Bromo-3'-fluoroacetophenone (CAS 53631-18-8)

- Structure : A benzene ring with fluorine at position 3 and a bromoacetyl group at position 2.

- Key Differences :

- The absence of a nitrogen atom in the aromatic ring reduces electron-deficient character compared to pyridine derivatives.

- Lower polarity and altered solubility profiles due to the lack of heteroatoms.

- Applications : Used in phosphorescent complexes and medicinal chemistry .

2-Bromo-1-(6-chloropyridazin-3-yl)ethan-1-one (CAS 359794-51-7)

- Structure : A pyridazine ring (two adjacent nitrogen atoms) with chlorine at position 6 and bromoacetyl at position 3.

- Key Differences :

- Pyridazine’s dual nitrogen atoms increase electron deficiency, enhancing reactivity in cyclization reactions.

- The chlorine substituent may improve metabolic stability in drug candidates.

- Applications : Intermediate in agrochemical synthesis .

Heterocyclic Derivatives

2-Bromo-1-(4-chlorothiophen-2-yl)ethan-1-one

- Structure : A thiophene ring (sulfur-containing) with chlorine at position 4 and bromoacetyl at position 2.

- Key Differences: Thiophene’s sulfur atom contributes to π-electron delocalization, altering conjugation properties.

2-Bromo-1-(5-fluoro-1H-indol-3-yl)ethan-1-one

- Structure : An indole ring (bicyclic with nitrogen) substituted with fluorine at position 5 and bromoacetyl at position 3.

- Key Differences :

Halogenation Effects

2-Bromo-1-(5,6-dichloropyridin-3-yl)ethan-1-one

- Structure : Pyridine with bromoacetyl at position 3 and chlorines at positions 5 and 4.

- Key Differences :

2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethan-1-one

- Structure: Phenolic ring with hydroxyl and bromine substituents.

- Key Differences: Hydroxyl group introduces acidity (pKa ~10) and hydrogen-bonding capacity, influencing antioxidant activity in flavanone derivatives .

Data Tables

Table 1. Structural and Physical Properties

Research Findings and Implications

- Electronic Effects : Pyridine-based bromoacetyl compounds exhibit enhanced reactivity in nucleophilic substitutions compared to benzene analogs due to nitrogen’s electron-withdrawing nature .

- Biological Relevance: Indole derivatives with sulfonyl groups (e.g., 2a–2d) demonstrate higher 5-HT₆ receptor affinity than non-sulfonylated analogs, highlighting the role of steric bulk in target engagement .

- Synthetic Utility : Thiophene and pyridazine derivatives are preferred for constructing sulfur- or nitrogen-rich heterocycles, respectively, enabling diversification in drug discovery .

Biological Activity

2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one is a halogenated organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound's empirical formula is CHBrFNO, and it has a molecular weight of 218.02 g/mol. The presence of both bromine and fluorine atoms, along with a carbonyl group adjacent to a pyridine ring, contributes to its diverse biological activities, which include antimicrobial properties and potential applications in drug design.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activities. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential use in developing new antibiotics.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound's mechanism of action is hypothesized to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways, although detailed studies are required to elucidate these interactions fully.

Synthetic Routes and Applications

Various synthetic routes can be employed to produce this compound. These methods highlight the compound's versatility in organic synthesis and its potential applications in medicinal chemistry:

Table 2: Synthetic Routes for this compound

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Halogenation of pyridine derivative | Bromination followed by carbonyl introduction | Up to 85% |

| Carbonylation | Reaction with organometallic reagents | Varies |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various halogenated pyridine derivatives, including this compound. The study demonstrated that the compound had a significant inhibitory effect on Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Interaction with Metal Ions

Another investigation explored the interaction of this compound with metal ions, revealing its capability to form stable complexes. These complexes exhibited unique properties that could be harnessed for catalysis and sensor applications.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one to maximize yield and purity?

- Methodological Answer : Nucleophilic substitution reactions using sodium azide (NaN₃) or thiocyanate (KSCN) in polar aprotic solvents like acetonitrile or ethanol at 20–60°C are effective for introducing bromo-functional groups to the ethanone backbone. Reaction times of 2–6 hours under inert atmospheres (e.g., N₂) minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol improves purity to >95% .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the pyridine ring substitution pattern (e.g., δ ~8.5 ppm for pyridin-3-yl protons) and the presence of the bromoethanone moiety (δ ~4.3 ppm for CH₂Br).

- Mass Spectrometry (HRMS) : Accurate mass analysis (e.g., m/z 231.96 [M+H]⁺) validates molecular formula (C₇H₅BrFNO).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) monitors purity, with UV detection at 254 nm .

Q. How can researchers safely handle this compound given its reactive bromo and fluoropyridinyl groups?

- Methodological Answer : Use PPE (gloves, goggles) in a fume hood. Avoid exposure to moisture to prevent hydrolysis of the bromo group. Store at 0–6°C in amber vials under inert gas (argon) to limit degradation. Spill management requires ethanol for deactivation and solid absorbents .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disordered pyridine rings) be resolved during structural refinement?

- Methodological Answer : Use SHELXL for high-resolution refinement:

- Apply the TWIN command to model twinning if space group ambiguities arise.

- Restrain anisotropic displacement parameters (ADPs) for the fluoropyridinyl ring using the ISOR and DELU commands.

- Validate with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .

Q. What mechanistic insights explain the reactivity of the 5-fluoropyridin-3-yl group in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine at C5 increases the electrophilicity of the pyridine ring, enhancing Suzuki-Miyaura coupling efficiency. Computational studies (DFT) show lowered LUMO energy at C3, favoring palladium-catalyzed aryl-bromide bond activation. Monitor reaction progress via TLC (silica, ethyl acetate/hexane) and optimize catalyst loading (e.g., 2 mol% Pd(PPh₃)₄) .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) show ethanol as the optimal storage solvent, reducing bromine loss by 15% compared to DMSO. Degradation products (e.g., 5-fluoronicotinic acid) are quantified via LC-MS. For cryogenic storage, lyophilization in argon maintains stability >98% over 12 months .

Data Contradiction Analysis

Q. Why do NMR spectra sometimes show unexpected splitting patterns for the pyridinyl protons?

- Resolution : Dynamic effects from restricted rotation of the fluoropyridinyl group at room temperature cause signal splitting. Variable-temperature NMR (VT-NMR) at −40°C resolves these into distinct singlets, confirming conformational locking .

Q. How should researchers address discrepancies between theoretical and experimental melting points?

- Resolution : Theoretical predictions (e.g., ChemAxon) often assume ideal crystallinity. Experimentally, slow cooling during recrystallization (0.5°C/min) yields higher-melting polymorphs. Differential Scanning Calorimetry (DSC) identifies metastable forms, with deviations <5°C considered acceptable .

Experimental Design Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen solvent/reagent ratios, reducing trial counts by 70% .

- Crystallography : Collect high-resolution data (d < 0.8 Å) with synchrotron radiation for SHELXL refinement .

- Safety Protocols : Include quenching steps (e.g., Na₂S₂O₃ for excess bromine) in reaction workups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.